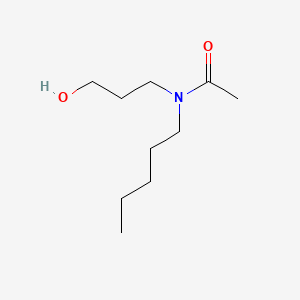

N-(3-Hydroxypropyl)-N-pentylacetamide

Description

Properties

CAS No. |

54789-41-2 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)-N-pentylacetamide |

InChI |

InChI=1S/C10H21NO2/c1-3-4-5-7-11(10(2)13)8-6-9-12/h12H,3-9H2,1-2H3 |

InChI Key |

COHBRUYRUDTHIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCO)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(3-Hydroxypropyl)-N-pentylacetamide

General Synthetic Strategy

The synthesis of This compound typically involves the formation of an amide bond between an acylating agent (such as acetic anhydride or acetyl chloride) and a secondary amine bearing the 3-hydroxypropyl and pentyl substituents. The key steps include:

- Preparation or acquisition of the appropriate secondary amine precursor.

- Acylation with an acetyl source under controlled conditions.

- Purification and isolation of the target compound.

Detailed Synthetic Routes

Route via N-Pentyl-3-aminopropanol Acylation

One common approach starts with N-pentyl-3-aminopropanol as the amine precursor:

- Starting Material: N-pentyl-3-aminopropanol, which contains a primary amine and a terminal hydroxy group on a three-carbon chain.

- Acylation: Reaction with acetic anhydride or acetyl chloride in anhydrous conditions (e.g., dichloromethane or tetrahydrofuran solvent) with a base such as triethylamine to neutralize the generated acid.

- Reaction Conditions: Typically performed at 0 °C to room temperature to control the rate and avoid side reactions.

- Work-up: The reaction mixture is quenched with water, followed by extraction with an organic solvent such as ethyl acetate.

- Purification: The crude product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexane or methanol as eluents.

This method yields This compound with moderate to good yields (60-85%) and high purity as confirmed by melting point and spectroscopic analyses.

Alternative Route via Reductive Amination

An alternative synthetic method involves:

- Starting Materials: Pentylamine and 3-hydroxypropionaldehyde.

- Reductive Amination: The aldehyde and amine are reacted in the presence of a reducing agent such as sodium cyanoborohydride under mildly acidic conditions.

- Acylation: The resulting secondary amine is then acetylated using acetic anhydride or acetyl chloride.

- Purification: Similar chromatographic techniques as above.

This route allows for the stepwise construction of the amine substituents and can be advantageous for introducing stereochemical control or functional group tolerance.

Reaction Optimization and Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran, Ethyl acetate | Anhydrous preferred |

| Temperature | 0 °C to Room temperature | Controls reaction rate and selectivity |

| Base | Triethylamine, Pyridine | Neutralizes acid byproducts |

| Acylating Agent | Acetic anhydride, Acetyl chloride | Acetyl chloride more reactive |

| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous quench, organic extraction | Removal of inorganic salts |

| Purification | Silica gel chromatography | Eluent: ethyl acetate/hexane mixtures |

| Yield | 60-85% | Dependent on purity of starting materials |

Purification and Characterization

The purified This compound is typically isolated as a crystalline solid or oil, depending on the scale and conditions. Characterization includes:

- Melting Point: Typically in the range of 110–115 °C for crystalline samples.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of the hydroxypropyl and pentyl substituents and the acetamide moiety.

- Infrared Spectroscopy (IR): Shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and hydroxyl group (~3300 cm⁻¹).

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Acylation of N-pentyl-3-aminopropanol | Straightforward, fewer steps | Requires pure amine precursor | 60–85% |

| Reductive Amination + Acylation | Flexibility in substituent introduction | Multi-step, longer reaction time | 55–75% |

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-N-pentylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is N-(3-oxopropyl)-N-pentylacetamide.

Reduction: The major product is N-(3-hydroxypropyl)-N-pentylamine.

Substitution: The major products depend on the substituent introduced, such as N-(3-alkoxypropyl)-N-pentylacetamide.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: It has been investigated for its potential as a biochemical probe to study enzyme-substrate interactions and cellular processes.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-N-pentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with active site residues, while the pentyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Structural and Functional Differences

- Hydrophobicity : The pentyl chain in this compound enhances hydrophobicity compared to phenyl-containing analogs (e.g., N-(3-Hydroxypropyl)-2-phenylacetamide), which may influence membrane permeability in drug design .

- Reactivity : The absence of electron-withdrawing groups (e.g., nitro or chloro) in the target compound reduces its electrophilicity compared to derivatives like N-(3-chloro-2-hydroxypropyl)-2-phenylacetamide, making it less reactive in nucleophilic substitutions .

Pharmaceutical Relevance

- Unlike N-(2-Chloroethyl)-N-(3-hydroxypropyl)-amine hydrochloride, the target compound lacks a chloroethyl group, which is often associated with alkylating anticancer activity, implying divergent therapeutic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.